molecular formula C19H26N2O7 B14779771 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid

2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid

Cat. No.: B14779771
M. Wt: 394.4 g/mol
InChI Key: PDMGCXFHFKHGAL-UHFFFAOYSA-N
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Description

2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, esters, and carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid involves several steps:

    Protection of Amino Groups: The initial step involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups.

    Formation of Amide Bonds: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include the formation of stable complexes with these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxyacetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenylacetic acid

Uniqueness

What sets 2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(17(25)20-11-15(22)23)9-10-16(24)27-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGCXFHFKHGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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